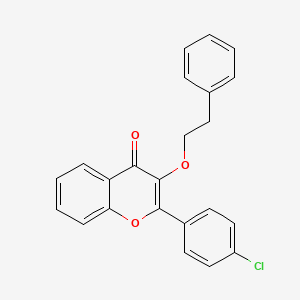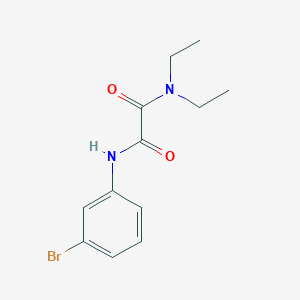
ethyl 6-(5-benzoyl-2-thienyl)hexanoate
Overview
Description
Ethyl 6-(5-benzoyl-2-thienyl)hexanoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as EBTH and is synthesized through a multi-step process. In
Scientific Research Applications
Polymer Doping and Electronic Properties
The study of polymer Poly[(4,8-bis-(2-ethylhexyloxy)-benzo(1,2-b:4,5-b’)dithiophene)-2,6-diyl-alt-(4-(2-ethylhexanoyl)-thieno [3,4-b]thiophene-)-2-6-diyl)] (PBDTTT-c) p-doped with molecular dopants highlights the decline in transport properties at high doping concentrations. This decline is attributed to the formation of aggregates, limiting the performance attainable through organic semiconductor doping. Understanding the composition and impact of these aggregates provides insight into enhancing doping efficiency and conductivity in polymers (J. Euvrard et al., 2017).
Chemical Synthesis and Reactions
Research into the chemistry of thienopyridines, involving treatments to introduce C-substituents gamma to the heteronitrogen atom in the thieno[2,3-b]pyridine system, explores the synthesis pathways and potential applications of such chemical structures. This work expands the chemical toolbox available for developing novel compounds with specific functional attributes (L. Klemm et al., 1984).
Ester-Functionalized Polymers
The chemical polymerization of 2-(3-thienyl)ethylene hexanoate into soluble ester-functionalized poly(3-alkylthienylene)s represents a novel approach to polymer science. These polymers, being processable into uniform films, offer new possibilities for materials science, particularly in the development of coatings, films, and other polymer-based materials with specific functional properties (F. Andreani et al., 1991).
Biocatalysis in Pharmaceutical Intermediates
The biocatalytic processes for synthesizing chiral intermediates for pharmaceutical drugs highlight the application of ethyl 6-(5-benzoyl-2-thienyl)hexanoate in creating medically relevant compounds. These processes include the microbial reduction and synthesis of intermediates for anticholesterol drugs and other therapeutic agents, demonstrating the intersection of organic chemistry and biotechnology in drug development (Ramesh N. Patel, 2008).
Properties
IUPAC Name |
ethyl 6-(5-benzoylthiophen-2-yl)hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3S/c1-2-22-18(20)12-8-4-7-11-16-13-14-17(23-16)19(21)15-9-5-3-6-10-15/h3,5-6,9-10,13-14H,2,4,7-8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVYJBWEFGYYHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC1=CC=C(S1)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-bromobenzyl)thio]-5-(5-methyl-3-thienyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole](/img/structure/B4577098.png)
![ethyl 2-[(3-methylbenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate](/img/structure/B4577110.png)
![N'-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B4577117.png)
![2,6-diphenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4577133.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4577139.png)
![6-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylic acid](/img/structure/B4577143.png)

![4-methyl-2-{4-[(6-methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-1-piperazinyl}quinoline](/img/structure/B4577158.png)
![N-(2-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B4577166.png)

![ethyl 2-{[2-cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4577182.png)

![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-2-ylmethyl)amine hydrochloride](/img/structure/B4577203.png)
![1-butyl-3-[2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4577211.png)
